2-(2-Phenylethyl)piperidine
Overview
Description
2-(2-Phenylethyl)piperidine is a chemical compound with the molecular formula C13H19N. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom.
Mechanism of Action
Target of Action
The primary target of 2-(2-Phenylethyl)piperidine is believed to be the cholinesterase receptors . The compound’s 2-phenylethyl moiety is thought to improve receptor binding, presumably by fitting better into a hydrophobic cavity of the μ-opioid-receptor in close proximity to the active binding site .
Mode of Action
This compound interacts with its targets by binding to the catalytic site of the cholinesterase receptors . This interaction involves key amino acids such as Trp84, Trp279, Phe330, and Phe331 . The compound’s mode of action also involves activating signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression .
Biochemical Pathways
The compound is involved in the Ehrlich pathway, where the decarboxylation of phenylpyruvate produces phenylacetaldehyde . This is followed by the catalysis by aromatic alcohol dehydrogenase resulting in 2-phenylethanol . Acetylation then synthesizes the corresponding ester, 2-phenylethyl acetate .
Pharmacokinetics
Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Result of Action
It’s known that piperidine derivatives, including this compound, show a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or interacting with specific domains of proteins .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)piperidine typically involves the reaction of piperidine with phenylethyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the electrophilic carbon of phenylethyl bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as palladium or rhodium complexes, can further optimize the reaction conditions and improve the overall production process .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylethyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(2-Phenylethyl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes
Comparison with Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
N-Phenylpiperidine: Another derivative with structural similarities.
Uniqueness: 2-(2-Phenylethyl)piperidine is unique due to its specific phenylethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its binding affinity to certain molecular targets and influences its reactivity in various chemical reactions .
Properties
IUPAC Name |
2-(2-phenylethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUYVILUKZKNDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30409320 | |
Record name | 2-(2-phenylethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159053-39-1 | |
Record name | 2-(2-phenylethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30409320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenylethyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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